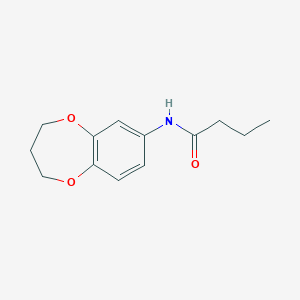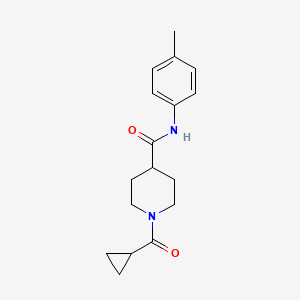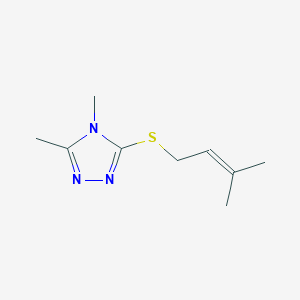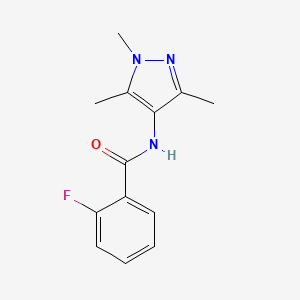
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, also known as MQP, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic applications. MQP is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.3 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to modulate the activity of dopamine and acetylcholine receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, modulation of neurotransmitter activity, and neuroprotection. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been shown to have low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its high purity and yield, making it suitable for further research. Additionally, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for cancer and neurological research. However, one limitation of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, including:
1. Further investigation of its mechanism of action and potential targets in cancer and neurological cells.
2. Development of more efficient and cost-effective synthesis methods for 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione.
3. Exploration of its potential use in combination with other drugs for cancer and neurological disorders.
4. Investigation of its potential use in other diseases, such as inflammatory and autoimmune disorders.
5. Development of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione-based drug delivery systems for targeted therapy.
In conclusion, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential targets, as well as to develop more efficient synthesis methods and drug delivery systems.
Synthesemethoden
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the condensation of quinoline-8-carboxaldehyde and 2,4-dioxo-1-methylpyrimidine, followed by reduction and purification steps. The synthesis of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been optimized to produce high yields and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, suggesting its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-9-7-13(19)18(15(17)20)10-12-5-2-4-11-6-3-8-16-14(11)12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOBUWUENEGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)

![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)




![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)